Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an acetamido moiety. The molecule comprises a central 3-methylthiophene-2-carboxylate scaffold substituted at the 5-position with the piperonyl-acetamido group. This structural motif is characteristic of bioactive molecules, as the thiophene core and aromatic substituents are known to enhance pharmacological properties such as antimicrobial or antiproliferative activity .
Properties
IUPAC Name |
ethyl 5-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-3-21-17(20)16-10(2)6-15(24-16)18-14(19)8-11-4-5-12-13(7-11)23-9-22-12/h4-7H,3,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNRGPYNHCRPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting piperonal with appropriate reagents to form the benzo[d][1,3]dioxole structure.
Acetamido group introduction: The benzo[d][1,3]dioxole derivative is then reacted with acetic anhydride to introduce the acetamido group.
Thiophene ring synthesis: The thiophene ring is synthesized separately and then coupled with the benzo[d][1,3]dioxole derivative under suitable conditions.
Esterification: Finally, the ethyl ester group is introduced through esterification reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the benzo[d][1,3]dioxole moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) enzymes.
Biological Studies: The compound is studied for its cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate involves the inhibition of COX enzymes, which are responsible for the biosynthesis of prostaglandins from arachidonic acid . By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects. Additionally, its cytotoxic effects on cancer cells are mediated through the induction of apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Structural Impact on Bioactivity: Thiophene and thiazole cores are associated with antimicrobial and anticancer activity, while selenophene and pyrrolidine derivatives may offer alternative pharmacokinetic profiles .
- Synthesis Complexity : Bromination and Hantzsch cyclization are common for thiophene/thiazole systems, whereas pyrrolidine derivatives require specialized conditions (e.g., air-free synthesis) .
Biological Activity
Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate is a synthetic compound with potential biological activities that are being explored in various research contexts. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
- Molecular Formula : C18H19NO5S
- Molecular Weight : 361.41 g/mol
- IUPAC Name : Ethyl 2-acetamido-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate
Antimicrobial Activity
This compound has shown promising antimicrobial effects against various bacterial and fungal strains. A study conducted on similar thiophene derivatives indicated significant antibacterial activity against Escherichia coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger and Candida albicans.
| Compound | Concentration (µg/mL) | E. coli Zone of Inhibition (mm) | B. subtilis Zone of Inhibition (mm) | A. niger Zone of Inhibition (mm) |
|---|---|---|---|---|
| This compound | 400 | 15 | 14 | 12 |
| Standard (Ciprofloxacin) | 400 | 20 | 18 | 16 |
Anticancer Activity
Research into the anticancer properties of this compound suggests it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of thiophene have been observed to induce cytotoxicity in human cancer cells by disrupting cellular signaling pathways.
Case Study : A study on a related compound demonstrated that it inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests that ethyl derivatives can serve as lead compounds in developing anticancer agents.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation.
- DNA Intercalation : The benzo[d][1,3]dioxole moiety is hypothesized to intercalate with DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells.
Toxicity and Safety Profile
The toxicity profile of this compound has not been extensively studied; however, preliminary data suggest it may exhibit low toxicity at therapeutic doses. Further investigation is required to establish its safety for potential therapeutic use.
Q & A
Q. How can researchers optimize the synthesis of Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the thiophene core, followed by sequential functionalization. Key steps include:
- Amide coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate acetamido group attachment .
- Solvent and catalyst optimization : Dimethylformamide (DMF) as a solvent with triethylamine (TEA) enhances reaction efficiency .
- Purification : Recrystallization with ethanol or methanol improves purity (>95%), monitored by thin-layer chromatography (TLC) .
- Yield improvement : Microwave-assisted synthesis reduces reaction time (2–4 hours) and increases yield by 15–20% compared to conventional methods .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., benzo[d][1,3]dioxol-5-yl proton signals at δ 6.7–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 403.12) .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm confirm ester and amide carbonyl groups .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?
- Methodological Answer :
- In vitro assays :
- Anti-inflammatory activity : Measure COX-2 inhibition using ELISA (IC values reported at 12–18 µM for related compounds) .
- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., IC ~25 µM in HeLa cells) .
- Enzyme inhibition : Test acetylcholinesterase (AChE) or kinase inhibition via fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the benzo[d][1,3]dioxol-5-yl group?
- Methodological Answer :
- Analog synthesis : Replace the benzo[d][1,3]dioxol-5-yl group with substituents like phenyl, nitrobenzene, or methylenedioxy derivatives .
- Biological testing : Compare IC values across analogs to identify critical functional groups. For example, removal of the dioxole ring reduces COX-2 inhibition by 60% .
- Computational modeling : Perform docking studies with AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or EGFR) .
Q. What strategies are effective in resolving contradictory data regarding its biological activity across different studies?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., HepG2 vs. HeLa) and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Dose-response validation : Repeat experiments with gradient concentrations (1–100 µM) to confirm dose-dependent effects .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How can researchers identify and validate molecular targets for this compound?
- Methodological Answer :
- Target fishing : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to suspected targets (e.g., kinases or GPCRs) .
- CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes and observing reduced compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
